

# Technical Guide: Physicochemical Properties and Synthesis of 2,5-Dichloropyridine

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## Compound of Interest

Compound Name: 2,5-Dichloropyridine

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This technical guide provides an in-depth overview of the core physicochemical properties of **2,5-Dichloropyridine**, with a specific focus on its boiling point. It also details experimental protocols for its synthesis and purification, crucial for its application in research and drug development.

## Core Physicochemical Properties

**2,5-Dichloropyridine** is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are pivotal for its handling, reaction design, and purification.

### Boiling Point

The boiling point of **2,5-Dichloropyridine** is consistently reported in the range of 190-191 °C. [1][2][3][4][5] While the pressure at which these values were determined is not explicitly stated in the reviewed literature, it is presumed to be at or near standard atmospheric pressure. For high-precision applications, experimental determination of the boiling point under controlled pressure conditions is recommended. One source reports a boiling point of 190 °C without specifying the pressure.

### Other Physicochemical Data

A summary of key physical and chemical properties for **2,5-Dichloropyridine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>2</sub> N	
Molecular Weight	147.99 g/mol	
Appearance	White to slightly yellow crystalline solid/powder	
Melting Point	59-62 °C	
Density (estimate)	1.5159 g/cm <sup>3</sup>	
Flash Point	112 °C	
Water Solubility	Insoluble	
CAS Number	16110-09-1	

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **2,5-Dichloropyridine**, compiled from published procedures.

### Synthesis of 2,5-Dichloropyridine from 2,5-Dibromopyridine

This protocol outlines a general laboratory-scale synthesis via a halogen exchange reaction.

Materials:

- 2,5-Dibromopyridine
- Catalyst (e.g., a suitable palladium or copper catalyst)
- Tetramethylammonium chloride (Me<sub>4</sub>NCl)
- Ethanol (EtOH)

- Nitrogen gas (for inert atmosphere)
- Petroleum ether
- Ethyl acetate

Equipment:

- Schlenk tube with a polytetrafluoroethylene (Teflon) valve
- Magnetic stirrer with heating capabilities
- Rotary evaporator
- Silica gel column for chromatography
- Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis

Procedure:

- To a Schlenk tube, add the catalyst (10 mol%), 2,5-dibromopyridine (1.0 mmol), tetramethylammonium chloride (2.0 mmol), and ethanol (2.0 mL) under a nitrogen atmosphere.
- Seal the Schlenk tube with the Teflon valve.
- Stir the reaction mixture at 100 °C.
- Monitor the progress of the reaction using GC analysis.
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate mixture (e.g., 10:1 ratio).
- Determine the yield of the purified **2,5-dichloropyridine**.

- Confirm the structure and purity of the final product using GC-MS and comparison of its physical and spectral data with known standards.

## Synthesis of 2,5-Dichloropyridine from Maleic Diester

This method, adapted from patent literature, describes a multi-step synthesis suitable for larger-scale production.

Overall Reaction Scheme: Maleic Diester + Nitromethane → 2,5-Dihydroxypyridine → **2,5-Dichloropyridine**

Step 1: Condensation and Hydrogenation Cyclization to form 2,5-Dihydroxypyridine

- This step involves the condensation of a maleic diester with nitromethane, followed by a hydrogenation and cyclization reaction.

Step 2: Chlorination of 2,5-Dihydroxypyridine

- The 2,5-dihydroxypyridine intermediate is then chlorinated to yield the final product.

Detailed Chlorination Procedure:

- In a suitable reaction vessel, charge thionyl chloride and 2,5-dihydroxypyridine.
- Add phosphorus pentachloride to the mixture.
- Heat the reaction mixture, for example, to 60-65 °C, and stir for an extended period (e.g., 15 hours).
- After the reaction is complete, recover the excess thionyl chloride by distillation under reduced pressure.
- Slowly pour the residue into ice water with vigorous stirring.
- Neutralize the aqueous solution to a pH of 7-9 using a base such as 40% aqueous sodium hydroxide solution.
- Extract the product multiple times with an organic solvent like dichloromethane.

- Combine the organic phases and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to obtain crude **2,5-Dichloropyridine**.

## Purification by Water Vapor Distillation and Crystallization

This protocol is effective for purifying **2,5-Dichloropyridine**, particularly for removing isomeric impurities like 2,3-dichloropyridine.

Procedure:

- Subject the crude mixture containing **2,5-Dichloropyridine** to water vapor distillation.
- Separate the distilled product from the water.
- Dissolve the crystalline product in a suitable solvent system, such as an isopropanol/water mixture.
- Induce crystallization by cooling the solution.
- Collect the purified crystals of **2,5-Dichloropyridine** by filtration.
- Dry the crystals under vacuum.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **2,5-Dichloropyridine**.



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Caption: Workflow for the synthesis and purification of **2,5-Dichloropyridine**.

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